molecular formula C21H23N3O4S B612060 オバトクラックスメシル酸塩 CAS No. 803712-79-0

オバトクラックスメシル酸塩

カタログ番号: B612060
CAS番号: 803712-79-0
分子量: 413.5 g/mol
InChIキー: ZVAGBRFUYHSUHA-DJDCCMOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Obatoclax mesylate, also known as GX15-070, is a small molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are involved in the regulation of apoptosis, a form of programmed cell death. Obatoclax mesylate has been developed as a potential therapeutic agent for various types of cancer, including hematological malignancies and solid tumors .

科学的研究の応用

    Chemistry: Used as a tool compound to study the Bcl-2 family of proteins and their role in apoptosis.

    Biology: Investigated for its ability to induce apoptosis in various cancer cell lines, providing insights into the mechanisms of cell death.

    Medicine: Evaluated in clinical trials for the treatment of hematological malignancies and solid tumors. .

作用機序

Target of Action

Obatoclax mesylate, also known as GX15-070, is an experimental drug primarily designed to target and inhibit the Bcl-2 family of proteins . The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, a process of programmed cell death. The family includes both pro-apoptotic and anti-apoptotic members. Obatoclax mesylate specifically binds to the anti-apoptotic Bcl-2 proteins .

Mode of Action

The interaction of Obatoclax mesylate with its targets results in the inhibition of the anti-apoptotic Bcl-2 proteins . This inhibition disrupts the ability of these proteins to interact with pro-apoptotic proteins . As a result, it induces apoptosis in cancer cells, thereby preventing tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by Obatoclax mesylate is the intrinsic pathway of apoptosis . This pathway is triggered by the release of apoptogenic factors in the mitochondria. The Bcl-2 family of proteins, the target of Obatoclax mesylate, is a main regulator of this pathway . By inhibiting the anti-apoptotic Bcl-2 proteins, Obatoclax mesylate allows the pro-apoptotic proteins to induce apoptosis, leading to cell death .

Pharmacokinetics

This has precluded the use of many classical drug-target interaction assays for its study . It is known that obatoclax mesylate can rapidly and completely partition into liposomal lipid but also rapidly exchange between liposome particles .

Result of Action

The primary result of Obatoclax mesylate’s action is the induction of apoptosis in cancer cells . This leads to the prevention of tumor growth . In addition, Obatoclax mesylate has been found to induce autophagy-dependent cell death and target cyclin D1 for proteasomal degradation .

Action Environment

The action, efficacy, and stability of Obatoclax mesylate can be influenced by various environmental factors. For instance, the compound’s insolubility has been an issue in the development of the drug This could potentially affect its bioavailability and hence its efficacy

生化学分析

Biochemical Properties

Obatoclax mesylate is a pan-BCL-2 family proteins inhibitor . It plays a significant role in biochemical reactions by interacting with the Bcl-2 family of proteins . This interaction inhibits the anti-apoptotic proteins of the Bcl-2 family, thereby inducing apoptosis in cancer cells and preventing tumor growth .

Cellular Effects

Obatoclax mesylate has a profound impact on various types of cells and cellular processes. It promotes differentiation of human acute myeloid leukemia (AML) HL-60 cells and triggers their apoptosis in a dose- and time-dependent manner . Moreover, obatoclax-induced apoptosis is associated with leukemic cell differentiation . Furthermore, decreased expression of Bcl-2 protein is observed in obatoclax-treated HL-60 cells .

Molecular Mechanism

Obatoclax mesylate exerts its effects at the molecular level primarily through its inhibition of the Bcl-2 family of proteins . This inhibition induces apoptosis in cancer cells, thereby preventing tumor growth . It is found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and does not directly influence Bak .

Temporal Effects in Laboratory Settings

In laboratory settings, obatoclax mesylate exhibits temporal changes in its effects. Phase I trials of obatoclax mesylate in leukemia and lymphoma have defined well-tolerated regimens and have identified transient neurotoxicity as the most common adverse effect of this drug .

Dosage Effects in Animal Models

In animal models, the effects of obatoclax mesylate vary with different dosages. Systemic treatment of mice bearing Tsc2 +/- Em-myc lymphomas (whose cells depend on Mcl-1 for survival) with obatoclax conferred a survival advantage compared to vehicle alone .

Metabolic Pathways

Obatoclax mesylate is involved in the intrinsic or mitochondrial pathway of apoptosis . It binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, thereby inducing apoptosis in cancer cells .

Transport and Distribution

Obatoclax mesylate rapidly and completely partitions into liposomal lipid but also rapidly exchanges between liposome particles . This suggests that obatoclax mesylate can be transported and distributed within cells and tissues.

Subcellular Localization

Obatoclax mesylate is associated with the mitochondrial outer membrane . This subcellular localization is crucial for its activity as it targets the Bcl-2 family of proteins, which control the intrinsic or mitochondrial pathway of apoptosis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Obatoclax mesylate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of Obatoclax mesylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

Obatoclax mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Obatoclax mesylate, which can have different biological activities and properties .

類似化合物との比較

Similar Compounds

Uniqueness of Obatoclax Mesylate

Obatoclax mesylate is unique in its ability to inhibit multiple members of the Bcl-2 family, making it a pan-inhibitor. This broad-spectrum activity allows it to target various cancer types and overcome resistance mechanisms that may arise with more selective inhibitors .

生物活性

Obatoclax mesylate (GX15-070) is a small molecule that functions as a pan-inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins, which are critical regulators of apoptosis. This compound has garnered attention for its potential in treating various hematological malignancies and solid tumors due to its ability to induce apoptosis in cancer cells that exhibit resistance to conventional therapies.

Obatoclax mesylate operates primarily by mimicking the BH3 domain of pro-apoptotic proteins, thereby inhibiting the interactions between anti-apoptotic proteins (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic proteins (such as Bax and Bak). This inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. The compound has demonstrated the ability to:

  • Induce oligomerization of Bak and Bax in mitochondria.
  • Disrupt mitochondrial membrane potential.
  • Activate caspases, which are essential for executing apoptosis.

Preclinical Studies

Preclinical investigations have shown that obatoclax mesylate effectively induces apoptosis in various cancer cell lines including those from acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and multiple myeloma. Notably, it has been observed to reduce cell proliferation and promote autophagic cell death in resistant cancer cells.

Cancer Type Cell Lines Tested Effects Observed
Acute Myeloid LeukemiaHL-60, THP-1Induction of apoptosis, reduced clonogenicity
Chronic Lymphocytic LeukemiaMEC-1, EHEBActivation of caspases, increased cell death
Multiple MyelomaRPMI-8226Inhibition of growth, apoptosis induction

Clinical Trials

Obatoclax mesylate has undergone several clinical trials to evaluate its efficacy and safety:

  • Phase I Trial in CLL : A study involving 26 patients with CLL reported a maximum tolerated dose (MTD) of 28 mg/m² administered over three-hour infusions every three weeks. Notable responses included a partial response in one patient and hematological improvements in others despite dose-limiting central nervous system (CNS) toxicities like somnolence and ataxia .
  • Phase I Study in AML : Another trial with 44 patients assessed various dosing regimens. The study found that doses up to 28 mg/m² over 24 hours were well tolerated, with one patient achieving a complete response .
  • Combination Therapy Trials : Obatoclax mesylate is also being tested in combination with other chemotherapeutic agents such as vincristine and doxorubicin for treating relapsed or refractory cancers in pediatric patients. These studies aim to leverage the synergistic effects of obatoclax with standard chemotherapy regimens .

Case Studies

Several case studies have highlighted the potential of obatoclax mesylate:

  • Case Study 1 : A patient with refractory large cell lymphoma exhibited a partial response after treatment with obatoclax mesylate at a dose of 21 mg/m² over three hours weekly. The response lasted for two months before disease progression occurred .
  • Case Study 2 : In a cohort of patients with advanced CLL who had received multiple prior therapies, one patient achieved a complete response after receiving 20 mg/m² over 24 hours every week for eight months .

Safety Profile

The safety profile of obatoclax mesylate indicates that while it can cause significant CNS-related side effects, these are often manageable. Common adverse effects include:

  • Somnolence
  • Fatigue
  • Ataxia
  • Dizziness

These side effects necessitate careful monitoring during treatment but do not generally preclude further dosing adjustments or continuation of therapy.

特性

CAS番号

803712-79-0

分子式

C21H23N3O4S

分子量

413.5 g/mol

IUPAC名

(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+;

InChIキー

ZVAGBRFUYHSUHA-DJDCCMOGSA-N

SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

異性体SMILES

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O

正規SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Obatoclax;  Obatoclax mesylate;  GX 015-070;  GX015-070;  GX-015-070;  GX 015070;  GX015070;  GX-015070;  GX 05-070;  GX15070MS.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。